Iodomethyl decanoate
Overview
Description
Iodomethyl decanoate is a prodrug that is metabolized to its active form, iodomethylamphetamine (IMA), by the liver . It has been shown to inhibit the reuptake of serotonin by blocking transporter activity, which leads to increased levels of serotonin in the brain .
Synthesis Analysis
The synthesis of aldehydes and ketones from the oxidation of iodomethyl group has been studied . The classical approaches under observation include Sommelet oxidation, Kröhnke oxidation, sodium periodate-mediated oxidative protocol, manganese dioxide-based oxidative approach, Kornblum oxidation and Hass–Bender oxidation .Molecular Structure Analysis
The molecular formula of this compound is C11H21IO2 . The molecular weight is 312.19 g/mol .Chemical Reactions Analysis
The oxidation of iodomethyl group in benzylic iodides and allylic iodides using numerous well-known approaches reported in the literature has been studied . The eco-friendly approaches under observation include periodic acid-based IL protocol, periodic acid in vanadium pentoxide-mediated IL method, hydrogen peroxide in vanadium pentoxide-based approach and bismuth nitrate-promoted IL technique .Physical and Chemical Properties Analysis
This compound is a colorless or light yellow liquid with a characteristic odor. It is soluble in organic solvents, such as chloroform, ethanol, and acetone, but insoluble in water. Its melting point is -12°C, and its boiling point is 261°C.Scientific Research Applications
Environmental Monitoring and Analysis
Iodomethyl decanoate, through its derivatives and related compounds, has been instrumental in the environmental sector, particularly in water quality assessment. Decanoic acid-coated nanoparticles have been used for the extraction and determination of trace amounts of heavy metals in environmental water samples. This method, integrating the use of magnetic nanoparticles with flow injection inductively coupled plasma-optical emission spectrometry (ICP-OES), has proven efficient for the extraction of metals like Cd, Co, Cr, Ni, Pb, and Zn, providing a reliable means for environmental monitoring and analysis (Faraji et al., 2010).
Nanoparticle Synthesis and Biomedical Applications
In the field of nanotechnology, decanoic acid, a compound related to this compound, has been utilized in the controlled synthesis of iron oxide nanoparticles. The flexibility in controlling the particle size, combined with the high saturation magnetization of these nanoparticles, makes them promising candidates for biomedical applications, such as in magnetic resonance imaging (MRI) and drug delivery systems. The ability to coat these nanoparticles with silica further enhances their applicability in various biomedical fields (Guardia et al., 2010).
Biofuel Production
Decanoic acid has been recognized for its potential in the renewable energy sector, particularly in biofuel production. The selective production of decanoic acid from glycerol, a renewable feedstock, has been achieved through an engineered cell factory. This innovative approach highlights the potential of utilizing the β-oxidation reversal pathway for the bio-based production of valuable compounds like decanoic acid, which can serve as a precursor for industrial chemicals, pharmaceuticals, and biofuels (Kim & Gonzalez, 2018).
Thermal Energy Storage
The encapsulation of fatty acids, such as decanoic acid, has been explored for thermal energy storage applications. Microencapsulation techniques have been developed to create leakage-free, thermally stable microcapsules for energy storage, emphasizing the environmentally friendly aspect of decanoic acid derived from vegetable and animal oils. This research paves the way for the innovative use of fatty acids in enhancing energy efficiency and sustainability in various industrial applications (Konuklu et al., 2014).
Chemical Synthesis and Pharmaceutical Applications
This compound and its related compounds have been employed in the synthesis of complex organic molecules. For instance, the cascade electrophilic iodocyclization method has been used to efficiently prepare 4-iodomethyl substituted tetrahydro-β-carbolines, which form the core structure of numerous natural products and bioactive molecules. This method has shown promise in the formal synthesis of complex organic compounds, underscoring the role of this compound derivatives in facilitating advanced chemical synthesis (Song et al., 2013).
Mechanism of Action
While specific information on the mechanism of action for Iodomethyl decanoate was not found, it is known that it is metabolized to its active form, iodomethylamphetamine (IMA), by the liver . IMA inhibits dopamine uptake and activates dopamine receptors, leading to an increase in dopamine release .
Future Directions
Properties
IUPAC Name |
iodomethyl decanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21IO2/c1-2-3-4-5-6-7-8-9-11(13)14-10-12/h2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COSUAYMTKVMKSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50729133 | |
Record name | Iodomethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63379-67-9 | |
Record name | Iodomethyl decanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50729133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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